(S)-2-Amino-3-((4-octilfenetil)amino)propil dihidrogenofosfato

Descripción general

Descripción

S1P1/S1P3 receptor agonist; High Quality Biochemicals for Research Uses

Aplicaciones Científicas De Investigación

Diferenciación Osteogénica

VPC24191 ha demostrado dificultar la diferenciación osteogénica de las células madre del ligamento periodontal. Ejerce un efecto supresor sobre la mineralización de la matriz, lo cual es crucial para la formación y salud ósea .

Vasoconstricción

Este compuesto actúa como un agonista del receptor S1P y se ha observado que causa vasoconstricciones dependientes de la dosis en las arterias pulmonares, lo que podría tener implicaciones para la comprensión y el tratamiento de la hipertensión pulmonar .

Señalización Intracelular

VPC24191 afecta las vías de señalización intracelular, incluida la inhibición de la acumulación de cAMP y la elevación de las concentraciones de calcio intracelular. Estas vías son significativas para varios procesos y respuestas celulares .

Farmacología del Receptor

El compuesto se ha utilizado para estudiar la farmacología de los receptores S1P, en particular los ligandos del receptor S1P3, en ensayos funcionales. Esta investigación ayuda a comprender las interacciones receptor-ligando y sus efectos biológicos .

Mecanismo De Acción

Target of Action

VPC24191, also known as (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate, primarily targets the Sphingosine-1-phosphate receptors (S1PRs), specifically S1PR1/S1PR3 . These receptors play a crucial role in regulating a diverse range of intracellular cell signaling pathways that are relevant to tissue engineering and regenerative medicine .

Mode of Action

VPC24191 acts as an agonist for the S1PR1/S1PR3 receptors . Upon binding to these receptors, it influences the downstream signaling pathways, including the AKT signaling pathway . This interaction results in a marked reduction in osteogenesis-related gene expression and AKT activation .

Biochemical Pathways

The primary biochemical pathway affected by VPC24191 is the AKT signaling pathway . This pathway plays a critical role in regulating cell survival and growth. The activation of S1PR1/S1PR3 receptors by VPC24191 leads to a suppression of AKT activation, thereby influencing the osteogenic differentiation of dental pulp stem cells (DPSCs) .

Result of Action

The molecular and cellular effects of VPC24191’s action primarily involve the suppression of osteogenic differentiation. Specifically, S1PR1/S1PR3 activation by VPC24191 leads to a significant downregulation of osteogenic genes, resulting in an attenuated osteogenic capacity of DPSCs . This suggests that VPC24191 may have potential implications in the field of regenerative medicine, particularly in situations where the suppression of osteogenic differentiation is desired .

Action Environment

The action, efficacy, and stability of VPC24191 can be influenced by various environmental factors. For instance, inflammatory conditions can elevate the levels of S1P, the endogenous ligand for S1PRs . This elevation can suppress the osteogenic capacity of DPSCs, thereby influencing the action of VPC24191

Análisis Bioquímico

Biochemical Properties

The biochemical properties of (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate are intriguing. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate is a compound that has garnered attention for its potential biological activities, particularly in the context of sphingosine-1-phosphate (S1P) signaling pathways. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Overview of Sphingosine-1-Phosphate Signaling

Sphingosine-1-phosphate (S1P) is a bioactive lipid that plays crucial roles in various cellular processes, including cell growth, survival, motility, and immune regulation. It functions through specific G-protein-coupled receptors (GPCRs), influencing numerous physiological responses such as endothelial barrier function and vascular tone . The modulation of S1P signaling is of significant interest for therapeutic interventions in diseases such as cancer, cardiovascular disorders, and lung diseases.

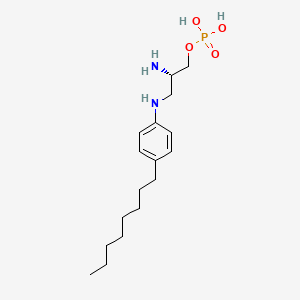

The molecular structure of (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate can be described as follows:

- Molecular Formula : C₁₅H₃₁N₂O₄P

- Molecular Weight : 325.31 g/mol

- Structure : The compound features an amine group and a phosphate moiety, contributing to its biological activity.

The compound acts as an inhibitor of specific sphingosine kinases (SphK1 and SphK2), which are responsible for the phosphorylation of sphingosine to produce S1P. By inhibiting these kinases, (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate can potentially modulate S1P levels in cells, thereby influencing various signaling pathways .

In Vitro Studies

In vitro studies have demonstrated that (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate exhibits significant inhibitory activity against SphK enzymes. The IC50 values for this compound have been reported in various studies:

| Compound Name | Target | IC50 (nM) |

|---|---|---|

| (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate | SphK1 | 200 |

| Other related compounds | Various targets | 0.04 - 12000 |

These values indicate that while the compound is effective at inhibiting sphingosine kinases, its potency varies depending on the specific target and experimental conditions .

Lung Disease Models

Research has indicated that modulation of S1P signaling through inhibitors like (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate may provide therapeutic benefits in lung diseases. For instance, studies have shown that enhancing endothelial barrier function through S1P modulation can ameliorate conditions such as pulmonary edema and asthma . In animal models, the administration of this compound resulted in reduced inflammation and improved lung function metrics.

Cancer Research

In cancer biology, the inhibition of SphK1 has been linked to reduced tumor growth and metastasis. A study involving various cancer cell lines demonstrated that treatment with (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate led to decreased cell proliferation and increased apoptosis rates in sensitive cancer cell lines . This suggests potential applications in cancer therapy.

Propiedades

IUPAC Name |

[(2S)-2-amino-3-(4-octylanilino)propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N2O4P/c1-2-3-4-5-6-7-8-15-9-11-17(12-10-15)19-13-16(18)14-23-24(20,21)22/h9-12,16,19H,2-8,13-14,18H2,1H3,(H2,20,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQMZRZONPRMOX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)NCC(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC1=CC=C(C=C1)NC[C@@H](COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate (VPC24191)?

A1: VPC24191 functions as a selective agonist for sphingosine-1-phosphate receptors (S1PRs), specifically exhibiting a high affinity for S1PR1 and S1PR3. [, , ] By binding to these receptors, VPC24191 initiates downstream signaling cascades that influence various cellular processes, including cell migration and differentiation. [] Notably, VPC24191 does not activate S1PR4, as demonstrated by its inability to mimic the effects of phytosphingosine 1-phosphate, a known S1PR4 agonist. []

Q2: Can you elaborate on the role of VPC24191 in influencing osteoblast differentiation in the context of Paget's disease?

A2: Research suggests that VPC24191 plays a significant role in enhancing osteoblast (OB) differentiation, particularly in the context of Paget's disease (PD). In a study using a mouse model of PD, VPC24191 stimulated the expression of OB differentiation markers, such as osterix and Col-1A, in the presence of conditioned media from osteoclasts (OCLs) derived from PD mice. [] This effect is attributed to the interaction between S1P, produced by OCLs, and S1PR3 on the surface of OBs. VPC24191, acting as an S1PR3 agonist, potentiates this interaction, ultimately leading to increased bone formation, a hallmark characteristic of PD. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.